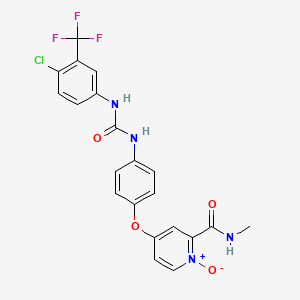
ソラフェニブ N-オキシド
概要
説明
Sorafenib N-Oxide is a pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor . It is clinically significant in the treatment of hepatocellular and renal cancers . Sorafenib undergoes CYP3A4-dependent oxidation in the liver to produce Sorafenib N-Oxide .
Synthesis Analysis
The main circulating metabolite in the plasma is Sorafenib N-Oxide, and it is produced through the oxidation of Sorafenib by CYP3A4 . It comprises 9 – 16% of the circulating analytes at steady-state and exhibits an in vitro potency similar to Sorafenib .Molecular Structure Analysis
The molecular structure of Sorafenib N-Oxide has been studied using various techniques such as X-ray diffractometry and X-ray photoelectron spectroscopy . Further molecular docking studies of Sorafenib and Sorafenib N-Oxide with the 1TQN crystal structure of CYP3A4 have been undertaken .Chemical Reactions Analysis
In the optimal docking pose, the N-oxide moiety of Sorafenib N-Oxide was found to interact directly with the heme moiety of CYP3A4 . These findings suggest that Sorafenib N-Oxide could contribute to pharmacokinetic interactions involving Sorafenib, perhaps in individuals who produce high circulating concentrations of the metabolite .Physical And Chemical Properties Analysis
Sorafenib is a small lipophilic molecule with low solubility and high permeability . After oral administration, it is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein . Sorafenib reaches peak plasma levels between 1 and 12 hours, and reaches steady-state concentrations typically around 7 days .科学的研究の応用
ヒト肝CYP3A4の阻害
SNOはヒト肝CYP3A4の阻害剤です . マルチキナーゼ阻害剤であるソラフェニブ(SOR)は、肝臓でCYP3A4依存性の酸化を受け、薬理学的に活性なN-オキシド代謝物(SNO)に変換されます . このことは、SNOがSORを含む薬物動態的相互作用に寄与する可能性があり、特に代謝物の血中濃度が高い人ではその可能性が高くなります .
肝細胞癌(HCC)の治療
SNOの母体化合物であるソラフェニブ(SF)は、FDA承認の分子標的化学療法薬であり、血管新生と腫瘍細胞の増殖を阻害することで、HCC患者の全生存期間を改善することができます . SNOはSFの活性代謝物であるため、これらの特性を共有していると考えられます。
腎細胞癌の治療
SFは腎細胞癌の単剤療法としても使用されます . SNOはSFの活性代謝物であるため、腎細胞癌の治療にも潜在的な用途がある可能性があります。
薬物送達システム
ナノ製剤によるSFのナノキャリアへの封入は、SFを標的腫瘍に送達し、副作用を軽減し、治療効果を向上させる効果的な戦略です . SNOはSFの活性代謝物であるため、同様の薬物送達システムで使用できる可能性があります。
チロシンキナーゼの阻害
マルチターゲットチロシンキナーゼ阻害剤として、ソラフェニブ、レゴラフェニブ、カボザンチニブは、HCCの全身療法に広く使用され、抗増殖効果と抗血管新生効果を示しています . SNOはソラフェニブの代謝物であるため、チロシンキナーゼにも同様の阻害効果がある可能性があります。
非小細胞肺癌(NSCLC)の治療
ある研究では、ソラフェニブとゲムシタビンを併用した治療が、EMTを標的とすることで転移を抑制し、進行期NSCLC患者の予後を改善する効果的な方法となる可能性が示唆されています . SNOはソラフェニブの活性代謝物であるため、この併用療法でも効果がある可能性があります。
作用機序
Target of Action
Sorafenib N-Oxide, like its parent compound Sorafenib, is a multi-kinase inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR) and RAF kinases . These targets play crucial roles in tumor cell proliferation and angiogenesis .
Mode of Action
Sorafenib N-Oxide inhibits the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway in tumor cells, thereby blocking tumor proliferation and growth . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .
Biochemical Pathways
Sorafenib N-Oxide affects several biochemical pathways. It inhibits thymidylate synthase (TS) , which disturbs DNA synthesis and attenuates the proliferation of tumor cells . It also triggers ferroptosis by inhibiting the cystine/glutamate transporter . Furthermore, it can activate the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
It’s known that the parent compound sorafenib has a relatively slow absorption phase with a cmax (peak serum concentration) occurring approximately 6–12 hours post-drug administration . Sorafenib is transformed into Sorafenib N-Oxide, among other metabolites, primarily by the enzyme CYP3A4 .
Result of Action
The action of Sorafenib N-Oxide leads to several molecular and cellular effects. It inhibits angiogenesis and tumor cell proliferation, leading to improved patient overall survival of hepatocellular carcinoma (HCC) . It also disrupts DNA synthesis and attenuates the proliferation of tumor cells . Furthermore, it triggers ferroptosis, a form of regulated cell death .
Safety and Hazards
Sorafenib, due to its adverse effects, must be discontinued by 20% of patients within 1 month after the first administration . Diarrhea, rash, fatigue, hand-foot skin reactions, and hypertension are the most common adverse events associated with Sorafenib . Serious adverse effects such as liver failure, hepatic encephalopathy, and pneumonitis also arise in some cases .
将来の方向性
Future research directions include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of Sorafenib . Another logical therapeutic approach is the concept of dual inhibition of the VEGF signaling pathway, and the combination of Sorafenib with bevacizumab is being explored in several phase I trials .
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZCCVUZDIZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431376 | |
| Record name | Sorafenib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583840-03-3 | |
| Record name | Sorafenib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-673472 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sorafenib N-oxide, and how does it relate to Sorafenib?
A1: Sorafenib N-oxide is the primary active metabolite of the multikinase inhibitor Sorafenib. It is generated through CYP3A4-mediated oxidation of Sorafenib in the liver. [, ] Both Sorafenib and Sorafenib N-oxide exhibit inhibitory activity against various tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3-ITD, ultimately interfering with tumor growth and proliferation. [, , , , ]
Q2: How potent is Sorafenib N-oxide compared to Sorafenib in inhibiting FLT3-ITD?
A2: Sorafenib N-oxide demonstrates potent inhibition of FLT3-ITD with a binding constant (Kd) of 70 nmol/L. While this showcases its strong interaction with FLT3-ITD, its potency is slightly lower than Sorafenib, which exhibits a Kd of 94 nmol/L. [, ]
Q3: Does Sorafenib N-oxide affect downstream signaling pathways in leukemia cells?
A3: Yes, Sorafenib treatment, which leads to the formation of Sorafenib N-oxide, has been shown to inhibit the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1 in leukemia cells. [] This suggests its role in disrupting key signaling cascades involved in cell growth and survival.
Q4: How does Sorafenib N-oxide interact with CYP3A4?
A4: Research suggests Sorafenib N-oxide acts as a linear-mixed inhibitor of human hepatic CYP3A4. [] Molecular docking studies indicate that Sorafenib N-oxide interacts with key amino acid residues within the enzyme's substrate recognition sequences, potentially explaining its inhibitory effects on CYP3A4 activity. []
Q5: How does the pharmacokinetics of Sorafenib N-oxide differ in children compared to adults?
A5: In children, several factors influence the metabolism of Sorafenib to Sorafenib N-oxide, including age and sex. Boys tend to exhibit higher Sorafenib N-oxide ratios than girls, particularly those under ten years old. [] This highlights the importance of considering ontogeny when administering Sorafenib to pediatric patients.
Q6: Can concurrent medications impact Sorafenib N-oxide pharmacokinetics?
A6: Yes, concurrent use of medications can influence Sorafenib N-oxide pharmacokinetics. Co-administration of Sorafenib with azole antifungal agents, potent inhibitors of CYP3A4, has been shown to reduce Sorafenib N-oxide formation. [, ] Similarly, co-administering Sorafenib with clofarabine and cytarabine may also influence Sorafenib N-oxide clearance. []
Q7: Is there a correlation between Sorafenib N-oxide exposure and skin toxicity?
A7: Yes, a potential link exists between Sorafenib N-oxide exposure and the development of hand-foot skin reaction (HFSR), a common side effect of Sorafenib treatment. Studies show a shorter time to developing grade 2-3 HFSR is associated with higher steady-state concentrations of both Sorafenib and Sorafenib N-oxide. []
Q8: Does Sorafenib N-oxide exhibit antitumor activity in vitro?
A8: Yes, Sorafenib N-oxide demonstrates in vitro activity against several AML cell lines, including those with FLT3-ITD and wild-type FLT3. [, ] This suggests its potential as a therapeutic agent in treating AML.
Q9: What is the role of Sorafenib N-oxide in achieving remission in leukemia patients?
A9: While Sorafenib is the primary drug administered, its conversion to Sorafenib N-oxide contributes to the overall therapeutic effect. Studies indicate that patients with relapsed/refractory pediatric AML treated with Sorafenib (leading to Sorafenib N-oxide formation) in combination with clofarabine and cytarabine achieved complete remission or complete remission with incomplete blood count recovery. []
Q10: What analytical methods are commonly used to measure Sorafenib and Sorafenib N-oxide concentrations?
A10: Several analytical methods are employed to quantify Sorafenib and Sorafenib N-oxide levels, including:* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to determine the concentrations of Sorafenib, Sorafenib N-oxide, and other metabolites in biological samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. [, ] * High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers accurate and reproducible quantification of Sorafenib and Sorafenib N-oxide within a specific linear range, proving valuable for monitoring patients undergoing Sorafenib treatment. [] * Competitive enzyme-linked immunosorbent assay (ELISA): This technique, utilizing a specific antibody against Sorafenib, allows for the sensitive measurement of Sorafenib levels in serum, proving useful for therapeutic drug monitoring and pharmacokinetic studies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




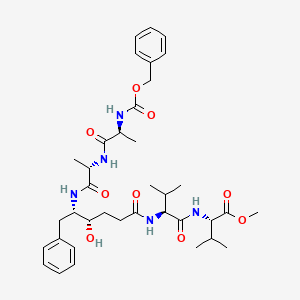
![(2S)-2-amino-N-[(2S)-1-[[(4S,5R,7S)-7-[[(2R)-1-[[(2S)-2-aminopropanoyl]amino]-1-oxopropan-2-yl]amino]-5,6-dihydroxy-2,9-dimethyldecan-4-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B1682071.png)
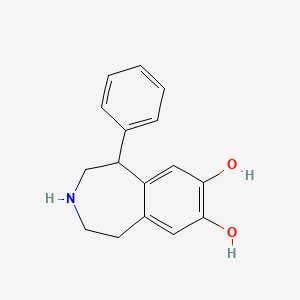

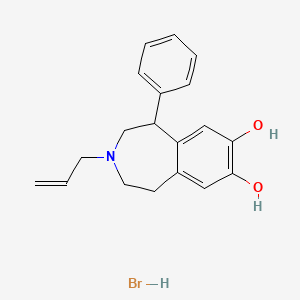
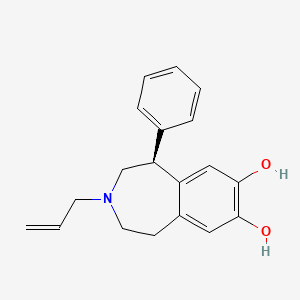
![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)
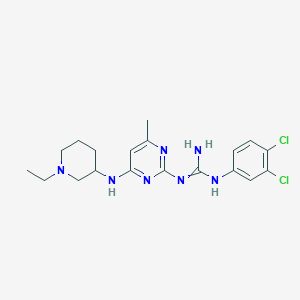
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
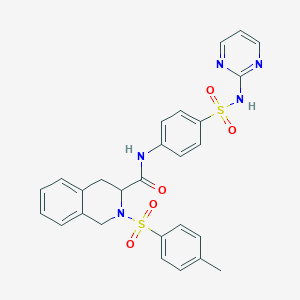
![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

